Pazufloxacin

Descripción general

Descripción

Pazufloxacin is a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. It is primarily used in the treatment of various bacterial infections, particularly those caused by Gram-negative bacteria. This compound is marketed under brand names such as Pasil and Pazucross in Japan .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Pazufloxacin is synthesized through a multi-step chemical processThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired chemical transformations .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the intermediate and final products. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .

Análisis De Reacciones Químicas

Types of Reactions

Pazufloxacin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the quinolone core or other functional groups.

Substitution: Substitution reactions can occur at specific positions on the quinolone ring, leading to the formation of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different pharmacological properties and activities .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of pazufloxacin is crucial for optimizing its therapeutic use. A study demonstrated that the PK/PD index of this compound against P. aeruginosa was effectively modeled using murine infection models. Key findings include:

- AUC24/MIC Ratios :

- For stasis: 46.1

- For 1 log reduction: 63.8

- For 2 log reduction: 100.8

- Cmax/MIC Ratios :

- For stasis: 5.5

- For 1 log reduction: 7.1

- For 2 log reduction: 10.8

These ratios indicate that higher drug concentrations correlate with improved therapeutic outcomes, emphasizing the importance of dosing regimens in clinical settings .

Treatment of Gastrointestinal Infections

This compound has shown significant efficacy in treating infectious enteritis caused by various pathogens, including Shigella spp., Salmonella spp., and Vibrio cholerae. In a clinical study involving 137 patients:

- Overall Clinical Efficacy Rate : 97.2%

- Bacteriological Efficacy Rates :

- Shigella spp.: 98.2%

- Salmonella spp.: 81.8%

- Vibrio cholerae O1: 50%

Side effects were minimal, with only one case of epigastralgia reported .

Efficacy Against Respiratory Infections

In a comparative study involving bacterial pneumonia, this compound mesilate was evaluated against ceftazidime:

- Efficacy : this compound demonstrated comparable effectiveness with improved safety profiles.

- Adverse Events : Minimal side effects were reported, establishing this compound as a viable alternative for treating pneumonia caused by resistant strains .

Murine Infection Model Study

In vivo studies using murine models have elucidated the concentration-dependent effects of this compound against Pseudomonas aeruginosa. The study involved infecting mice and administering various doses of this compound, leading to significant reductions in bacterial load in infected tissues .

Generalized Fixed Drug Eruption

A notable case involved a patient who developed a generalized fixed drug eruption following administration of this compound, highlighting the importance of monitoring adverse reactions in clinical practice . This case underscores the need for careful patient selection and monitoring during treatment.

Summary Table of Clinical Efficacy

| Infection Type | Pathogen | Clinical Efficacy Rate | Side Effects Observed |

|---|---|---|---|

| Infectious Enteritis | Shigella spp. | 98.2% | None significant |

| Infectious Enteritis | Salmonella spp. | 81.8% | Minimal |

| Bacterial Pneumonia | Various | Comparable to ceftazidime | Minimal |

Mecanismo De Acción

Pazufloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. By binding to these enzymes, this compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the disruption of DNA synthesis and ultimately bacterial cell death .

Comparación Con Compuestos Similares

Similar Compounds

- Ciprofloxacin

- Levofloxacin

- Moxifloxacin

- Ofloxacin

Comparison

Compared to other fluoroquinolones, pazufloxacin has a broad spectrum of activity, low toxicity, high efficiency, and low sensitivity to light. It does not readily generate cross-resistance and has a lower incidence of side effects. These properties make this compound a unique and valuable antibiotic in the treatment of bacterial infections .

Actividad Biológica

Pazufloxacin is a fluoroquinolone antibiotic that exhibits significant biological activity, particularly against Gram-negative bacteria, including Pseudomonas aeruginosa. This article explores the pharmacodynamics (PD) and pharmacokinetics (PK) of this compound, its mechanisms of action, and relevant clinical findings.

This compound primarily functions as a DNA gyrase inhibitor , disrupting bacterial DNA replication. This mechanism is crucial for its bactericidal activity, particularly against pathogens associated with nosocomial infections. The drug's effectiveness is largely attributed to its ability to penetrate bacterial cells and inhibit the gyrase enzyme, which is essential for maintaining DNA structure during replication.

Concentration-Dependent Activity

Research indicates that this compound demonstrates concentration-dependent killing characteristics. The relationship between drug concentration and antibacterial effect is quantified using PK/PD indices. Key parameters include:

- fAUC24/MIC : Area under the concentration-time curve over 24 hours divided by the minimum inhibitory concentration (MIC).

- fCmax/MIC : Maximum free concentration divided by the MIC.

The study found that effective dosing regimens for this compound are correlated with these indices:

- For stasis: target value is 46.1 .

- For 1 log reduction: target value is 63.8 .

- For 2 log reduction: target value is 100.8 .

- For stasis: target value is 5.5 ; for 1 log reduction, it is 7.1 , and for 2 log reduction, it is 10.8 .

In Vivo Studies

In murine models infected with Pseudomonas aeruginosa, this compound was administered at various doses (2.5–35 mg/kg). The results demonstrated a significant reduction in bacterial load, with the highest doses achieving a decrease to approximately 2.50 ± 0.53 log10 CFU/thigh .

Clinical Efficacy

This compound has been clinically utilized in treating various infections, including respiratory infections and pyelonephritis. Its broad-spectrum activity against Gram-negative bacteria makes it particularly valuable in hospital settings where resistant strains are prevalent.

Case Studies

A notable case involved a 62-year-old male patient with chronic renal failure who developed a generalized fixed drug eruption after receiving this compound for septic shock . This case highlights the importance of monitoring adverse effects in vulnerable populations, particularly those with compromised renal function.

Summary of Findings

The following table summarizes key findings from studies on this compound:

| Parameter | Value |

|---|---|

| Target fAUC24/MIC for Stasis | 46.1 |

| Target fAUC24/MIC for 1 Log | 63.8 |

| Target fAUC24/MIC for 2 Log | 100.8 |

| Target fCmax/MIC for Stasis | 5.5 |

| Target fCmax/MIC for 1 Log | 7.1 |

| Target fCmax/MIC for 2 Log | 10.8 |

| Reduction in CFU (high dose) | 2.50 ± 0.53 log10 CFU/thigh |

Propiedades

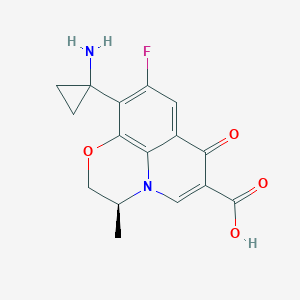

IUPAC Name |

(2S)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O4/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22/h4-5,7H,2-3,6,18H2,1H3,(H,21,22)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAGMUUZPGZWTRP-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046697 | |

| Record name | Pazufloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127045-41-4 | |

| Record name | Pazufloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127045-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pazufloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127045414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pazufloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11774 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pazufloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pazufloxacin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAZUFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CZ1R38NDI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Pazufloxacin?

A: this compound is a potent DNA gyrase inhibitor. [] It targets DNA gyrase, an essential bacterial enzyme involved in DNA replication and repair. By inhibiting DNA gyrase, this compound disrupts bacterial DNA synthesis, ultimately leading to bacterial cell death.

Q2: How effective is this compound against Pseudomonas aeruginosa infections?

A: Research suggests that this compound exhibits concentration-dependent activity against Pseudomonas aeruginosa infections. [] Studies using an in vivo infection model in mice revealed a strong correlation between therapeutic efficacy and pharmacokinetic/pharmacodynamic (PK/PD) indices like fAUC24/MIC (ratio of the area under the free concentration-time curve at 24 h to the minimum inhibitory concentration) and fCmax/MIC (maximum free concentration to MIC).

Q3: What is the molecular formula and weight of this compound?

A3: While several studies mention this compound mesylate, the molecular formula and weight of this compound itself are not explicitly stated in the provided research papers.

Q4: How stable is this compound mesylate in different intravenous solutions?

A: this compound Mesylate for Injection shows good stability in both fructose injection and 5% glucose and sodium chloride injection. [] Minimal changes in appearance, pH, and this compound content are observed even after 12 hours of mixing.

Q5: What role does Xylitol play in this compound mesilate xylitol injection?

A: The inclusion of Xylitol in this compound mesilate xylitol injection is designed to enhance the stability of the formulation. [] Studies show that this combination effectively keeps isomers and related substances of this compound mesilate within acceptable limits even under challenging conditions like exposure to light and high temperatures.

Q6: What are the key pharmacokinetic parameters of this compound mesylate in humans?

A6: Studies in healthy volunteers revealed the following pharmacokinetic parameters for this compound mesylate:

- Cmax: Ranges from 6.1 to 20.5 µg/mL after single oral doses of 200-800 mg. []

- AUC0-∞: Ranges from 13.7 to 71.3 mg·h/L after single oral doses of 200-800 mg. []

- Tmax: Ranges from 0.6 to 0.9 h after single oral doses of 200-800 mg. []

- t1/2: Approximately 1.8 to 1.9 h after single oral doses. []

Q7: How does the pharmacokinetics of this compound mesylate differ between single and multiple doses?

A: Research suggests that this compound mesylate does not accumulate in the body following multiple doses. [, ] Pharmacokinetic parameters like Cmax, AUC, and t1/2 remain relatively consistent between single and multiple doses, indicating minimal accumulation.

Q8: Does this compound mesylate interact with other medications?

A: Research demonstrates that this compound mesylate can affect the pharmacokinetics of other drugs. For instance, it can decrease the elimination of Doxofylline, requiring careful monitoring of Doxofylline levels when co-administered. [, ]

Q9: How effective is this compound against gonococcal urethritis?

A: While this compound initially showed promise against Neisseria gonorrhoeae, its efficacy is hampered by the emergence of resistant strains. [] The Ser-91-to-Phe mutation in the gyrA gene, commonly found in resistant strains, significantly reduces this compound's effectiveness.

Q10: What are the common resistance mechanisms to this compound?

A: Resistance to this compound primarily arises from mutations in the gyrA gene, encoding DNA gyrase. [] Specifically, the Ser-91-to-Phe mutation is frequently associated with resistance and reduced clinical efficacy, particularly against Neisseria gonorrhoeae.

Q11: What is the in vitro activity of this compound against Legionella species?

A: this compound displays potent in vitro activity against various Legionella species, surpassing the efficacy of macrolides and azithromycin. [] Notably, this compound, along with tosufloxacin and other quinolones, effectively inhibits both extracellular and intracellular growth of Legionella pneumophila.

Q12: Are there any long-term safety concerns associated with this compound use?

A12: The provided research papers primarily focus on short-term studies. Further research is needed to fully understand the long-term safety profile of this compound.

Q13: What analytical techniques are commonly used to determine this compound concentrations?

A: High-performance liquid chromatography (HPLC) is the primary method employed for this compound analysis. [, , , , , , ] This technique offers high sensitivity and selectivity, enabling accurate quantification of this compound in various biological matrices like plasma, urine, and saliva.

Q14: How is the quality of this compound mesylate injection controlled?

A: Quality control of this compound mesylate injection involves monitoring the levels of this compound mesylate and its impurity, this compound mesylate dextroisomer. [] High-performance liquid chromatography (HPLC) is employed to ensure the levels of both the active compound and the impurity fall within acceptable limits.

Q15: How does this compound interact with bovine serum albumin (BSA)?

A: Fluorescence spectroscopy studies demonstrate that this compound mesylate strongly binds to bovine serum albumin (BSA). [] This interaction is primarily driven by electrostatic forces, with a binding constant in the range of 10^4 L·mol-1. The binding of this compound mesylate can alter the conformation of BSA, potentially influencing its function.

Q16: Can this compound be used to treat polymicrobial infections?

A: Animal studies suggest that this compound holds promise for treating polymicrobial infections, including those involving both aerobic and anaerobic bacteria. [] In a rat model of uterine endometritis, this compound effectively reduced bacterial load, showing potential for addressing complex infections.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.